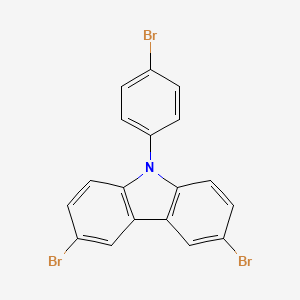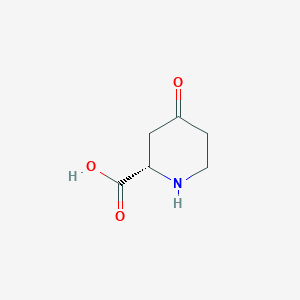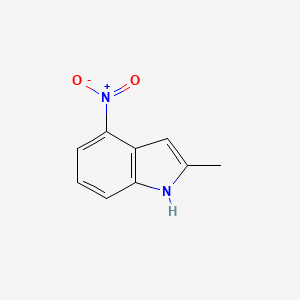
2-甲基-4-硝基吲哚
描述
2-Methyl-4-nitroindole is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 2-Methyl-4-nitroindole is 1S/C9H8N2O2/c1-6-5-7-8(10-6)3-2-4-9(7)11(12)13/h2-5,10H,1H3 . This indicates the presence of a methyl group at the 2nd position and a nitro group at the 4th position on the indole ring.Physical And Chemical Properties Analysis
2-Methyl-4-nitroindole is a solid substance at room temperature . It has a molecular weight of 176.17 and a density of 1.355±0.06 g/cm3 .科学研究应用
合成和化学反应
- 化学合成:Lavrenov等人(2002年)展示了甲基5-和6-硝基吲哚-2-羧酸酯的合成,突显了硝基吲哚在有机合成中的多功能性以及在材料科学和药物开发中的潜在应用(Lavrenov et al., 2002)。
- 自由基加成反应:Androsov等人(2008年)探索了基于Mn(III)的2-硝基吲哚的自由基加成反应,展示了硝基吲哚与活化的CH化合物的反应性以及它们在复杂分子合成中的实用性(Androsov et al., 2008)。
生物有机化学和药物化学
- 寡核苷酸修饰:Timofeev等人(2008年)合成了含有2-甲基-4-硝基吲哚的寡核苷酸,研究了它们对核碱基的稳定性和区分潜力,这可能对遗传研究和治疗开发产生影响(Timofeev et al., 2008)。
先进材料和应用
- 硝基吲哚的光解:Papageorgiou和Corrie(2000年)研究了1-酰基-7-硝基吲哚的光解,表明硝基吲哚衍生物在开发光敏释放系统的前体中的作用,这可能应用于药物传递和材料科学(Papageorgiou & Corrie, 2000)。
机理和理论研究
- 亲电性表征:Rkein等人(2021年)评估了3-硝基吲哚的亲电性,揭示了它们在有机反应中的潜力,如无试剂(4+2)环加成。对硝基吲哚反应性的洞察可能为有机化学中的新型合成途径铺平道路(Rkein et al., 2021)。
安全和危害
2-Methyl-4-nitroindole is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .
未来方向
作用机制
Target of Action
Indole derivatives, in general, have been found to interact with a variety of cellular targets, including receptors, enzymes, and proteins . These interactions can lead to a range of biological effects, depending on the specific structure of the indole derivative and the nature of the target.
Mode of Action
Indole compounds are known to interact with their targets in various ways, such as binding to receptors or inhibiting enzymes . This interaction can lead to changes in cellular processes, potentially resulting in therapeutic effects. More research is needed to determine the specific mode of action of 2-Methyl-4-nitroindole.
Biochemical Pathways
Indole derivatives have been shown to influence a variety of biochemical pathways, including those involved in cell growth, cellular signaling, cell division, and cellular metabolism . The exact pathways affected by 2-Methyl-4-nitroindole would depend on its specific targets and mode of action.
Result of Action
Indole derivatives have been shown to have a range of effects at the molecular and cellular level, including inducing apoptosis, inhibiting cell proliferation, and modulating immune responses . The specific effects of 2-Methyl-4-nitroindole would depend on its specific targets and mode of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-4-nitroindole. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . More research is needed to understand how these and other environmental factors influence the action of 2-Methyl-4-nitroindole.
属性
IUPAC Name |
2-methyl-4-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-5-7-8(10-6)3-2-4-9(7)11(12)13/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCISKOUSZIJNET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454970 | |
| Record name | 2-Methyl-4-nitroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3484-10-4 | |
| Record name | 2-Methyl-4-nitro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3484-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-nitroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





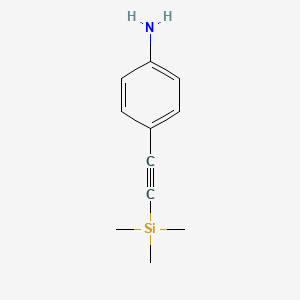

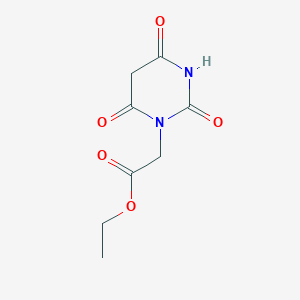
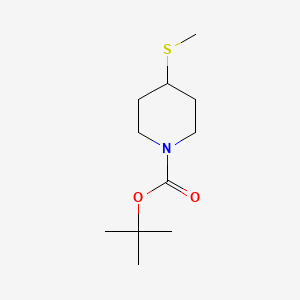
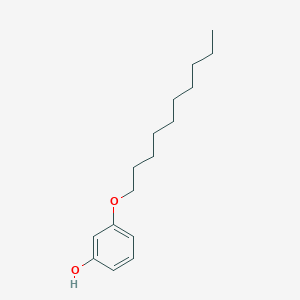
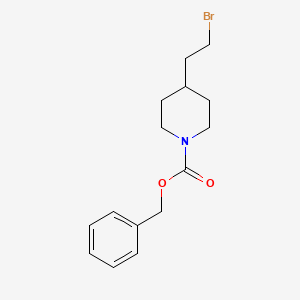
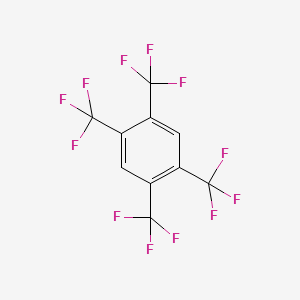
![(S)-N,N-Diethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1312368.png)
